1-methyl-1H-pyrazol-3-amine
Overview
Description
1-Methyl-1H-pyrazol-3-amine is a heterocyclic organic compound with the molecular formula C4H7N3. It is a derivative of pyrazole, characterized by a methyl group at the first position and an amino group at the third position of the pyrazole ring. This compound is known for its versatility in organic synthesis and its applications in various fields, including pharmaceuticals, agrochemicals, and dyestuffs .
Mechanism of Action
Target of Action
1-Methyl-1H-pyrazol-3-amine is a pyrazole compound . Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The primary targets of this compound are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
The compound interacts with its targets by fitting into the active site of the enzyme LmPTR1 . A molecular simulation study justified the potent in vitro antipromastigote activity of a similar compound, which has a desirable fitting pattern in the LmPTR1 pocket characterized by lower binding free energy .
Biochemical Pathways
It is known that the compound interferes with the life cycle ofLeishmania aethiopica and Plasmodium berghei , leading to their inhibition .
Pharmacokinetics
It is slightly soluble in water , which may affect its bioavailability. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
The compound has shown potent antileishmanial and antimalarial activities . For instance, a similar compound displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds elicited better inhibition effects against Plasmodium berghei .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is air sensitive and should be stored under inert gas at 2–8 °C . Its solubility in water may also affect its distribution in the body . More research is needed to fully understand how environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Pyrazoles, the class of compounds to which 1-Methyl-1H-pyrazol-3-amine belongs, are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the pyrazole compound .
Cellular Effects
Pyrazole derivatives have been studied for their potential effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Pyrazoles are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to be air sensitive and should be stored under inert gas at 2–8 °C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-pyrazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 4-iodo-1-methyl-3-nitro-1H-pyrazole with reducing agents to yield this compound . Another method includes the cyclization of appropriate precursors under controlled conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-Methyl-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.
Industry: It is utilized in the production of dyes, polymers, and other industrial chemicals.
Comparison with Similar Compounds
- 1-Methylpyrazole
- 3-Aminopyrazole
- 5-Methyl-1H-benzotriazole
- 1-Methyl-4-piperidone
Comparison: 1-Methyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-methylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c1-7-3-2-4(5)6-7/h2-3H,1H3,(H2,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOGQNVSKBCVIPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172522 | |
Record name | 1-Methyl-3-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1904-31-0 | |
Record name | 1-Methyl-3-aminopyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001904310 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Methyl-3-aminopyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Amino-1-methyl-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the ligand defect in the Ni-MOF catalyst influence the electrooxidation of 1-methyl-1H-pyrazol-3-amine?
A1: The ligand defect in the Ni-MOF catalyst plays a crucial role in promoting the dynamic reconstruction of the catalyst during the electrooxidation of this compound. [] This reconstruction involves the formation of Ni(OH)2 and NiOOH species, which are more active for the electrooxidation reaction compared to the pristine Ni-MOF. The ligand defect facilitates this reconstruction by:
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